Boc-D-norleucine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

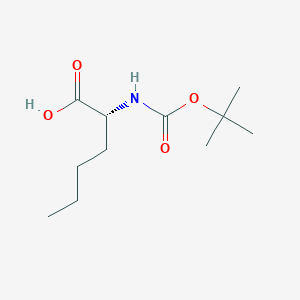

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOCIQJXEKFHJO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426323 | |

| Record name | Boc-D-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55674-63-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55674-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-D-norleucine (Boc-D-norleucine), a crucial amino acid derivative in peptide synthesis and pharmaceutical research. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and applications, presenting the information in a clear and structured format for easy reference by researchers and professionals in drug development.

Physicochemical Properties

This compound is the N-protected form of D-norleucine, an isomer of leucine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its non-proteinogenic nature allows for the synthesis of peptides with modified properties.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [2] |

| CAS Number | 55674-63-0 | [2] |

| Appearance | Colorless to light yellow liquid/syrup | [1][2] |

| Density | 1.063 ± 0.06 g/cm³ | [2] |

| Boiling Point | 362.1 °C at 760 mmHg (Predicted) | [3] |

| Optical Rotation | [α]D²⁰ = +8 ± 2º (c=1 in MeOH) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Solubility and Stability

This compound exhibits good solubility in a range of organic solvents, a key property for its use in peptide synthesis.

Solubility:

-

Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]

Stability and Storage:

-

Pure Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

-

In Solvent: Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

-

It is recommended to keep the compound in a dark place and sealed in a dry environment.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of D-norleucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following is a general experimental protocol adapted from the synthesis of its L-isomer.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-norleucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[5]

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

1 M Sodium bisulfate (NaHSO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-norleucine in a 1:1 mixture of water and THF.

-

Add sodium bicarbonate (or triethylamine) to the solution to create basic conditions.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

-

After the reaction is complete, add water to dissolve any precipitate.

-

Extract the unreacted di-tert-butyl dicarbonate with petroleum ether (typically three times).

-

Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.

-

Extract the this compound from the acidified aqueous phase with ethyl acetate (typically three times).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the final product, typically as a clear oil or syrup.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The Boc group protects the amine functionality, allowing for controlled, sequential addition of amino acids to a growing peptide chain.

General Workflow for this compound in SPPS

The following diagram illustrates the general steps for incorporating this compound into a peptide chain using SPPS.

Caption: General workflow for using this compound in SPPS.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. The following data is based on available information, primarily for the L-isomer, which is expected to have identical spectroscopic properties to the D-isomer, with the exception of optical rotation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Boc-L-norleucine (which is expected to be identical for the D-isomer) in DMSO-d₆ shows the following characteristic peaks:

-

δ 12.38 (bs, 1H, COOH): A broad singlet corresponding to the carboxylic acid proton.

-

δ 7.02 (d, J=8.2 Hz, 1H, NH): A doublet for the amide proton.

-

δ 3.87-3.78 (m, 1H, CH): A multiplet for the alpha-proton.

-

δ 1.69-1.47 (m, 2H, CH₂): A multiplet for the beta-methylene protons.

-

δ 1.37 (s, 9H, t-Bu): A singlet for the nine protons of the tert-butyl group.

-

δ 1.32-1.20 (m, 4H, CH₂): A multiplet for the gamma and delta methylene protons.

-

δ 0.85 (t, J=7.0Hz, 3H, CH₃): A triplet for the terminal methyl group protons.[4]

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1740 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

Mass Spectrometry

The exact mass of this compound is 231.1471 g/mol .[6] In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to this mass, along with characteristic fragmentation patterns, such as the loss of the Boc group.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. americanelements.com [americanelements.com]

- 4. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. N-tert-Butoxycarbonyl-L-norleucine | C11H21NO4 | CID 2733747 - PubChem [pubchem.ncbi.nlm.nih.gov]

Boc-D-norleucine: A Technical Guide for Drug Development Professionals

An in-depth examination of the structure, properties, and applications of Boc-D-norleucine in modern peptide synthesis and pharmaceutical research.

Introduction

This compound is a synthetic amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of D-norleucine enhances its stability and solubility, making it a versatile tool for the synthesis of complex peptides and peptidomimetics.[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, molecular weight, physicochemical properties, and a detailed examination of its application in Boc-based solid-phase peptide synthesis.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]hexanoic acid, is a chiral compound featuring a six-carbon straight chain (norleucine) with a Boc-protected amine at the alpha-carbon in the D-configuration.

| Property | Value | Reference |

| Molecular Formula | C11H21NO4 | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| CAS Number | 55674-63-0 | [3] |

| Appearance | Syrup or Liquid | [2] |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [2] |

| Synonyms | Boc-D-Nle-OH, Boc-D-2-aminohexanoic acid | [2] |

| Density | 1.063 g/cm³ | [2] |

| Boiling Point | 362.1 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C | [3] |

Applications in Peptide Synthesis

This compound is a key reagent in the synthesis of peptides, particularly in the development of therapeutic proteins and other biologically active molecules.[1] Its non-natural D-configuration can impart increased resistance to enzymatic degradation, a desirable property for peptide-based therapeutics. The Boc protecting group is instrumental in the stepwise assembly of the peptide chain on a solid support.[4]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS method is a well-established strategy for the chemical synthesis of peptides. The general workflow involves the sequential addition of Boc-protected amino acids, such as this compound, to a growing peptide chain that is covalently attached to an insoluble resin support.[][6]

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Experimental Protocol: General Boc-SPPS Cycle

The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a peptide chain using manual solid-phase synthesis.

Materials:

-

Boc-protected amino acid (e.g., this compound)

-

Peptide synthesis resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Solvents for washing (e.g., DMF, Methanol)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM, for 30-60 minutes.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.[4]

-

Washing: The resin is thoroughly washed with DCM and then a neutralizing solvent base like DIEA in DCM to remove residual acid.

-

Neutralization: The protonated amino group is neutralized with a solution of a hindered base, such as DIEA in DCM.

-

Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is pre-activated with a coupling reagent and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a qualitative test such as the Kaiser test.

-

Washing: The resin is washed extensively with DCM and other solvents to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers to prevent side reactions.[7]

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with potential therapeutic applications. Its unique structural features, including the robust Boc protecting group and the non-natural D-configuration, offer advantages in the design and development of novel peptide-based drugs. A thorough understanding of its properties and the methodologies for its incorporation into peptide chains, such as the Boc-SPPS workflow, is essential for researchers and scientists in the field of drug discovery.

References

Synthesis and Application of Boc-D-norleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boc-D-norleucine in Synthetic Chemistry

N-tert-butoxycarbonyl-D-norleucine (this compound) is a protected form of the non-proteinogenic amino acid D-norleucine. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of D-norleucine is a critical step in its application as a building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The Boc group, first introduced in peptide synthesis in 1957, provides robust protection of the α-amino group under various reaction conditions and can be readily removed with mild acid treatment.

D-norleucine, an isomer of leucine, is of particular interest as it can be used as an isostere for methionine, conferring resistance to oxidation while often retaining biological activity.[1] The incorporation of D-amino acids, such as D-norleucine, into peptide chains can significantly enhance their stability against enzymatic degradation by proteases, a crucial attribute for the development of therapeutic peptides with improved pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the published synthesis of Boc-L-norleucine.[3]

Materials:

-

D-norleucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

1 M Sodium bisulfate (NaHSO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-norleucine (1.0 equivalent) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (3.0 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

-

Upon reaction completion, add water to dissolve any precipitate.

-

Extract the aqueous mixture three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

-

Acidify the aqueous phase to a pH of approximately 3 with 1 M NaHSO₄ solution.

-

Extract the acidified aqueous phase three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product, this compound.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters (Adapted from L-enantiomer synthesis)

| Parameter | Value | Reference |

| Starting Material | D-norleucine | - |

| Reagent | Di-tert-butyl dicarbonate | [3] |

| Base | Sodium Bicarbonate | [3] |

| Solvent | THF/Water (1:1) | [3] |

| Reaction Time | Overnight | [3] |

| Reported Yield (for L-enantiomer) | 81% | [3] |

Table 2: Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [4] |

| Molecular Weight | 231.29 g/mol | [4] |

| Appearance | Syrup | [4] |

| Purity (HPLC) | ≥ 98% | [4] |

| Specific Rotation ([α]D²⁰) | +8 ± 2º (c=1 in MeOH) | [4] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.38 (bs, 1H, COOH), 7.02 (d, J=8.2 Hz, 1H, NH), 3.87-3.78 (m, 1H, CH), 1.69-1.47 (m, 2H, CH₂), 1.37 (s, 9H, t-Bu), 1.32- 1.20 (m, 4H, CH₂), 0.85 (t, J=7.0Hz, 3H, CH₃) | [5] |

Note: The ¹H NMR data is for the L-enantiomer, but is expected to be identical for the D-enantiomer.

Discovery and Applications

The "discovery" of this compound is intrinsically linked to two key developments in chemical biology: the advent of the Boc protecting group and the exploration of non-proteinogenic D-amino acids in peptide design.

This compound serves as a valuable building block in several areas of research and development:

-

Peptide Synthesis: It is a key component in the synthesis of peptides, particularly for developing therapeutic proteins and other biologically active molecules.[4]

-

Drug Development: Its incorporation into drug candidates can enhance their stability and efficacy.[4]

-

Bioconjugation: It is utilized in processes to attach drugs or imaging agents to biomolecules.[4]

-

Protein Engineering: Researchers use it to modify protein structures to improve stability and activity.[4]

Conclusion

This compound is a synthetically important molecule that bridges the foundational principles of peptide chemistry with the modern demands of drug discovery and biotechnology. Its synthesis is straightforward, and its applications are diverse, primarily centered on the creation of novel peptides with enhanced therapeutic properties. The continued exploration of peptides containing this compound is expected to yield new and improved diagnostics and therapeutics.

References

In-Depth Technical Guide to Boc-D-norleucine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-norleucine (Boc-D-norleucine), a crucial building block in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its application in the development of bioactive peptides.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for preventing unwanted side reactions during peptide synthesis.[1][2]

CAS Number: 55674-63-0[1]

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]hexanoic acid

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C11H21NO4 | [1] |

| Molecular Weight | 231.29 g/mol | |

| Appearance | Colorless to light yellow liquid or syrup | [3] |

| Purity | ≥98% (HPLC) | [1] |

| Optical Rotation | [α]D20 = +8 ± 2º (c=1 in MeOH) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |

| Storage Conditions | Pure form: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months. | [3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a monomer in solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl protection strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Experimental Protocol for Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual SPPS. The exact quantities and reaction times may need to be optimized for specific peptide sequences and scales.

Materials:

-

This compound

-

Pre-loaded resin (e.g., Merrifield, PAM, or BHA resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Piperidine (for Fmoc deprotection if using a mixed strategy)

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for at least 30 minutes in a reaction vessel.

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 50% v/v) for about 20-30 minutes. This exposes the free amine for the subsequent coupling step.

-

Neutralization: The resin is washed with DCM and then neutralized with a solution of DIEA in DCM or DMF to prepare the free amine for coupling.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add DIEA (2-3 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

The coupling reaction is typically agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

The resin is treated with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

The cleavage mixture is filtered to separate the resin.

-

The peptide is precipitated from the filtrate by adding cold diethyl ether.

-

The crude peptide is collected by centrifugation, washed with cold ether, and dried.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.

Caption: General workflow for Boc solid-phase peptide synthesis.

Signaling Pathways and Drug Development

This compound itself is not known to directly modulate specific signaling pathways. Its significance in drug development lies in its role as a non-natural amino acid that can be incorporated into bioactive peptides. The introduction of D-amino acids like D-norleucine can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. This increased stability can lead to improved pharmacokinetic properties and therapeutic efficacy of peptide-based drugs.

For instance, peptides containing D-amino acids are explored as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The specific signaling pathway targeted depends on the overall sequence and structure of the final peptide, not on the individual this compound building block.

The logical relationship in its application to drug development can be visualized as follows:

Caption: Role of this compound in the drug development pipeline.

References

Unraveling the Functional Impact of Boc-D-norleucine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-D-norleucine, a synthetic amino acid derivative, serves as a critical building block in the design and synthesis of novel peptides with therapeutic potential. While not exhibiting a direct mechanism of action on its own, its incorporation into peptide chains confers significant advantages, including enhanced stability against enzymatic degradation and the ability to modulate the conformational properties of the resulting peptide. This strategic integration allows for the development of potent and selective enzyme inhibitors, receptor agonists and antagonists, and modulators of protein-protein interactions. This technical guide provides an in-depth exploration of the functional roles of this compound within these bioactive peptides, detailing their mechanisms of action, summarizing key quantitative data, and providing exemplary experimental protocols.

Introduction: The Role of this compound in Peptide Drug Design

This compound is a non-proteinogenic amino acid characterized by a tert-butoxycarbonyl (Boc) protecting group on its amino terminus and a linear, unbranched four-carbon side chain. The D-configuration and the nature of its side chain are key to its utility in medicinal chemistry. The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it is used to introduce specific structural and functional properties into a peptide sequence.[1][2][3]

The incorporation of this unnatural amino acid can lead to:

-

Increased Proteolytic Stability: The D-amino acid configuration makes the resulting peptide less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids. This enhances the peptide's in vivo half-life.[4]

-

Conformational Constraint: The specific stereochemistry and side chain of this compound can influence the peptide's secondary structure, helping to stabilize bioactive conformations such as β-turns or helical structures.[5]

-

Modulation of Receptor and Enzyme Interactions: By altering the peptide's shape and hydrophobicity, this compound can fine-tune its binding affinity and selectivity for specific biological targets.[2][3]

Mechanisms of Action Mediated by this compound-Containing Peptides

The mechanism of action of this compound is indirectly observed through the biological activities of the peptides it is a part of. Below are key examples of how peptides incorporating this amino acid exert their effects.

Enzyme Inhibition

Peptides containing this compound can be designed as potent and selective inhibitors of various enzymes. The norleucine side chain can interact with hydrophobic pockets in the enzyme's active site, while the overall peptide backbone mimics the natural substrate or transition state.

Logical Relationship: Enzyme Inhibition by a this compound Peptide

Caption: Competitive inhibition of a target enzyme by a this compound-containing peptide.

Receptor Modulation

This compound is a valuable component in the synthesis of peptide-based receptor ligands. Its incorporation can influence the peptide's affinity and functional activity (agonist or antagonist) at specific receptor subtypes.

Synthetic peptides incorporating D-amino acids, including structures analogous to those built with this compound, have been developed as agonists for opioid receptors, such as the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. These agonists are crucial for pain management. The D-amino acid contributes to the conformational stability required for effective receptor binding and activation.[6][7]

Caption: Activation of Gq-coupled bombesin receptors by a this compound-containing peptide analog.

Antimicrobial Activity

This compound can be incorporated into synthetic antimicrobial peptides (AMPs). The hydrophobic side chain of norleucine contributes to the overall amphipathicity of the peptide, which is crucial for its interaction with and disruption of microbial cell membranes. The D-amino acid content also provides resistance to bacterial proteases. [8][9][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for peptides synthesized using Boc-protected amino acids, including those with structures analogous to this compound.

Table 1: Receptor Binding and Functional Activity of Opioid Peptides

| Peptide Analog | Target Receptor | Assay Type | IC50 (nM) | EC50 (nM) | Emax (%) | Reference |

| Analog 5 (AT-121) | NOP | GTPγS Binding | - | 35 | Partial Agonist | [6] |

| Analog 5 (AT-121) | MOP | GTPγS Binding | - | 20 | Partial Agonist | [6] |

| (S,S)-21 (PZM21) | μOR | Radioligand Binding | 1.1 (Ki) | - | - | [11] |

| (S,S)-21 (PZM21) | μOR | Gi/o Activation | - | 4.6 | 76 | [11] |

Table 2: Receptor Binding of Bombesin Receptor Ligands

| Peptide Analog | Target Receptor | Assay Type | IC50 (nM) | Reference |

| Bomproamide | GRP-R (BB2) | Competitive Binding | 1.36 | [12] |

Table 3: Antimicrobial Activity of Synthetic Peptides

| Peptide | Target Organism | MIC (μg/mL) | Reference |

| Humimycin Analog | Methicillin-resistant S. aureus | 0.5 - 256 | [10] |

| Polybia-CP | E. coli | 8.0 (μmol/L) | [13] |

| Polybia-CP | S. aureus | 64.0 (μmol/L) | [13] |

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide using Boc-protected amino acids, including this compound. [14][15][16] Workflow for Boc-SPPS

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM) in a reaction vessel.

-

First Amino Acid Coupling: Attach the C-terminal Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using an acid, typically trifluoroacetic acid (TFA) in DCM.

-

Washing: Wash the resin thoroughly with DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to free the N-terminal amine for the next coupling step.

-

Coupling: Add the next Boc-protected amino acid along with a coupling agent (e.g., HBTU) to the reaction vessel to form the peptide bond.

-

Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a this compound-containing peptide against a target enzyme. [17][18] Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of the this compound-containing peptide inhibitor in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

Add a fixed amount of the enzyme solution to each well.

-

Add varying concentrations of the peptide inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate to all wells simultaneously to start the enzymatic reaction.

-

-

Data Collection:

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a plate reader (e.g., spectrophotometer or fluorometer).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Protocol for Antimicrobial Susceptibility Testing (MIC Assay)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a this compound-containing antimicrobial peptide. [8][9] Methodology:

-

Peptide and Bacterial Preparation:

-

Prepare serial dilutions of the peptide in a suitable broth (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the target bacterial strain.

-

-

Assay Setup (96-well microtiter plate):

-

Add the bacterial suspension to wells containing the serial dilutions of the peptide.

-

Include positive (bacteria only) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Conclusion

This compound is a valuable synthetic tool in the field of peptide-based drug discovery. Its primary mechanism of action is not direct but is manifested through the enhanced stability and specific conformational properties it imparts to bioactive peptides. By strategically incorporating this compound, researchers can develop potent and selective enzyme inhibitors, receptor modulators, and antimicrobial agents with improved pharmacokinetic profiles. The experimental protocols and quantitative data presented in this guide provide a framework for the synthesis and evaluation of such peptides, highlighting the significant role of this compound in advancing therapeutic peptide development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural information in therapeutic peptides: Emerging applications in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 9. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-function-guided exploration of the antimicrobial peptide polybia-CP identifies activity determinants and generates synthetic therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. rsc.org [rsc.org]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Review of Boc-D-norleucine in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, Boc-D-norleucine has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). Its D-configuration confers resistance to enzymatic degradation, while the linear, unbranched side chain provides a unique hydrophobic character that can modulate receptor binding and pharmacokinetic profiles. This technical guide provides a comprehensive review of the applications of this compound in the design and synthesis of bioactive peptides. We present key quantitative data on the biological activity of a Boc-norleucine-containing peptide analogue, detail the experimental protocols for its synthesis, and visualize the relevant biological pathway.

Introduction: The Role of Non-Canonical Amino Acids in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by rapid degradation by proteases. The introduction of non-canonical amino acids, such as D-amino acids and their derivatives, is a widely adopted strategy to enhance the stability of peptide-based drugs. This compound, a derivative of the non-proteinogenic amino acid norleucine, is frequently utilized in peptide synthesis for this purpose. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is crucial for the stepwise and controlled assembly of the peptide chain during SPPS.

Applications of this compound in Bioactive Peptides

This compound serves as a key building block in the synthesis of a variety of bioactive peptides, including therapeutic proteins and enzyme inhibitors.[1] Its incorporation can lead to compounds with improved stability and tailored functionalities for drug discovery and development.[1]

A notable example of the application of Boc-protected norleucine is in the development of analogues of the neuropeptide cholecystokinin (CCK). CCK plays a significant role in various physiological processes, including digestion and satiety, mediated by its receptors. A synthesized analogue, Boc[Nle28, Nle31]CCK27-33, in which methionine residues were replaced by norleucine and the N-terminus was protected with a Boc group, demonstrated potent biological activity.[2]

Quantitative Biological Activity Data

The biological activity of Boc[Nle28, Nle31]CCK27-33 was evaluated and compared to the native C-terminal octapeptide of cholecystokinin (CCK8). The potency of these peptides was assessed by measuring their ability to induce contractions in guinea pig gallbladder and ileum, as well as amylase release from rat pancreas fragments. The results, presented as EC50 values (the concentration of a drug that gives a half-maximal response), are summarized in the table below.

| Peptide | Guinea Pig Gallbladder Contraction (EC50, nM) | Guinea Pig Ileum Contraction (EC50, nM) | Amylase Release from Rat Pancreas (EC50) |

| CCK8 | 6.0 | 2.0 | Equipotent to analogue |

| Boc[Nle28, Nle31]CCK27-33 | 3.2 | 3.0 | Equipotent to CCK8 |

Table 1: Biological activity of Boc[Nle28, Nle31]CCK27-33 compared to CCK8. Data sourced from Peptides, 1985, 6(3), 415-20.[2]

The data indicates that the Boc-protected norleucine-containing analogue is equipotent to the native CCK8 in stimulating amylase release and exhibits comparable, potent activity in inducing smooth muscle contraction in the gallbladder and ileum.[2] This demonstrates that the modifications, including the incorporation of norleucine and N-terminal Boc protection, retain the high biological activity of the parent peptide.

Experimental Protocols: Synthesis of a Boc-Norleucine Containing Peptide

The synthesis of peptides incorporating this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. The following is a generalized protocol for the manual synthesis of a peptide containing this compound.

General Boc-SPPS Protocol

This protocol outlines the key steps in a typical Boc-SPPS cycle.

1. Resin Preparation and Swelling:

-

Start with a suitable resin, such as a Merrifield or PAM resin.

-

Swell the resin in dichloromethane (DCM) for at least 30 minutes.

2. First Amino Acid Coupling (for pre-loaded resin, proceed to step 3):

-

The first Boc-protected amino acid is attached to the resin. For Merrifield resin, the cesium salt of the Boc-amino acid is commonly used.

3. Boc Deprotection:

-

Wash the resin-bound peptide with DCM.

-

Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash), followed by a 20-minute reaction to remove the Boc protecting group.[3]

-

Wash the resin with DCM and then with isopropanol (IPA).[3]

4. Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.

-

Wash the resin with DCM.

5. Amino Acid Coupling:

-

Activate the next Boc-protected amino acid (e.g., this compound) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent (e.g., DCM or N,N-dimethylformamide (DMF)).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

6. Washing:

-

After the coupling is complete, wash the resin thoroughly with DCM and IPA to remove excess reagents and byproducts.

7. Repeat Cycle:

-

Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

8. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole are added to prevent side reactions.

9. Purification and Characterization:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and amino acid analysis.

Visualization of a Relevant Biological Pathway

The biological effects of CCK and its analogues, such as Boc[Nle28, Nle31]CCK27-33, are mediated through the activation of CCK receptors, which are G-protein coupled receptors (GPCRs). The signaling pathway initiated by the binding of a CCK agonist to its receptor in a pancreatic acinar cell is depicted below.

References

Boc-D-Norleucine: A Technical Guide to Safe Handling, Storage, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage recommendations for Boc-D-norleucine. The information herein is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and effective manner, minimizing risks and ensuring material integrity.

Chemical and Physical Properties

This compound, with the CAS number 55674-63-0, is a derivative of the amino acid norleucine.[1] It is commonly used in peptide synthesis and other biochemical applications. Its physical form can be a syrup or a liquid.[1]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 55674-63-0 | [1] |

| Molecular Formula | C11H21NO4 | [1] |

| Molecular Weight | 231.29 g/mol | |

| Physical Form | Syrup or Liquid | [1] |

| Purity | ≥96% | |

| Optical Rotation | +8 ± 2º (c=1 in MeOH) | [1] |

Safety and Hazard Information

GHS Hazard Classification

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Table 2: Summary of Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local regulations. |

Toxicological Data

Occupational Exposure Limits

Occupational exposure limits (OELs) for this compound have not been established. In the absence of specific limits, it is prudent to minimize exposure through the use of engineering controls and personal protective equipment.

Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any vapors or aerosols.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in case of a potential splash hazard, additional protective clothing may be necessary.

Storage Recommendations

Proper storage of this compound is crucial for maintaining its stability and purity. Recommendations for storage temperatures vary among suppliers.

Table 3: Recommended Storage Conditions for this compound

| Temperature | Duration | Source |

| -80°C | 6 months | [2] |

| -20°C | 1 month | [2] |

| 0-8°C | Long-term | [1] |

| Ambient | Not specified | |

| Room Temperature | Not specified |

For long-term storage, colder temperatures (-20°C or -80°C) are recommended to ensure the stability of the compound.[2] For shorter-term laboratory use, refrigeration (0-8°C) is acceptable.[1] Always store in a tightly sealed container in a dry and well-ventilated place.

Experimental Protocols

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (fume hood) is clean and uncluttered.

-

Dispensing: As this compound is a syrup or liquid, use a calibrated pipette or syringe for accurate measurement. Avoid direct contact with skin and eyes.

-

Reaction Setup: Add the measured this compound to the reaction vessel within the fume hood.

-

Post-Handling: Tightly seal the container of this compound immediately after use and return it to the appropriate storage location.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Inform colleagues and the laboratory supervisor.

-

Contain: For a small spill, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

-

Neutralize: (If applicable and safe to do so) For acidic or basic solutions of this compound, neutralize with an appropriate agent.

-

Collect: Carefully scoop the absorbent material into a sealable, labeled waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste and contaminated cleaning materials as hazardous chemical waste in accordance with institutional and local regulations.

Stability and Incompatibility

While specific stability data is limited, Boc-protected amino acids are generally stable under neutral and basic conditions. They are, however, susceptible to degradation under acidic conditions, which cleaves the Boc protecting group.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids (will remove the Boc protecting group)

Disposal Considerations

All waste containing this compound, including empty containers, contaminated materials from spills, and reaction byproducts, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.

References

A Researcher's Guide to Procuring and Utilizing High-Purity Boc-D-norleucine

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is a critical determinant of experimental success. This in-depth technical guide provides a comprehensive overview of sourcing high-purity Boc-D-norleucine, a key building block in peptide synthesis and drug discovery, along with detailed experimental protocols for its application.

Sourcing High-Purity this compound: A Comparative Analysis of Suppliers

The procurement of this compound with a high degree of purity is paramount for the synthesis of well-defined peptides and for obtaining reliable results in biological assays. A variety of chemical suppliers offer this compound, each with differing grades, available quantities, and pricing structures. To facilitate an informed purchasing decision, the following table summarizes the offerings of several reputable vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| Chem-Impex | 03947 | ≥ 98% (HPLC)[1] | 1g, 5g, 25g | $43.87 (1g), $160.84 (5g), $599.00 (25g)[1] | Offers discounts on larger orders.[1] |

| MedChemExpress | HY-41912B | 98.0%[2] | 1g, 5g, 10g, 50g | Inquire for pricing | Provides detailed solubility data and HNMR spectra upon request.[2] |

| Sigma-Aldrich | FLUH99C86481 | 96% | Inquire for availability | Inquire for pricing | Marketed through their Fluorochem preferred partner. |

| American Elements | - | Can be produced up to 99.999% | Research and bulk quantities | Request a quote | Offers various grades including ACS, Reagent, and Pharmaceutical.[3] |

| Crysdot | CD21006010 | Inquire for details | Inquire for availability | Inquire for pricing | Specializes in amino acid derivatives.[4] |

| AChemBlock | V151012 | 95% (for N-Boc-6-azido-D-norleucine) | Inquire for availability | Custom quote | This specific product is a derivative.[5] |

Experimental Protocols for the Application of this compound

The primary application of this compound in research is as a building block in solid-phase peptide synthesis (SPPS). The following sections provide detailed methodologies for its incorporation into a peptide chain and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol: Boc Strategy

This protocol outlines the manual Boc/Bzl strategy for SPPS, a robust method for peptide assembly.

2.1.1. Resin Preparation and First Amino Acid Attachment (Loading)

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[6]

-

First Amino Acid Attachment to Merrifield Resin:

-

Dissolve this compound in a solution of ethanol and water.

-

Adjust the pH to 7 with aqueous cesium carbonate (Cs₂CO₃) and then evaporate to dryness to form the cesium salt.

-

Add the this compound cesium salt in dimethylformamide (DMF) to the pre-swollen Merrifield resin.

-

Heat the mixture at 50°C overnight.

-

Wash the resin sequentially with DMF, a DMF/water mixture, DMF, DCM, and methanol, and then dry under vacuum.

-

2.1.2. Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

Activation: In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

2.1.3. Final Cleavage and Deprotection

-

After the final coupling and deprotection cycle, treat the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.[6]

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized peptide should be assessed by reverse-phase HPLC. While a specific method for a this compound-containing peptide will be sequence-dependent, a general method for amino acid analysis can be adapted.

-

Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.[8]

-

Mobile Phase: A gradient elution is typically employed using:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes is a good starting point.

-

Detection: UV detection at 214 nm and 280 nm.

-

Flow Rate: Typically 1 mL/min.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of the final peptide.

-

¹H NMR: Provides information on the proton environment of the amino acid residues. The spectrum of a peptide containing norleucine will show characteristic signals for the aliphatic side chain protons.

-

¹³C NMR: Provides information on the carbon skeleton of the peptide.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Procurement workflow for research-grade chemicals.

Caption: The iterative cycle of Boc-SPPS.

This guide provides a foundational framework for researchers to confidently source and utilize high-purity this compound in their experimental endeavors. By following these guidelines, scientists can enhance the reliability and reproducibility of their research in the fields of peptide chemistry and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound - Amino Acide Derivatives - Crysdot [crysdotllc.com]

- 5. N-Boc-6-azido-D-norleucine 95% | CAS: 1620410-04-9 | AChemBlock [achemblock.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chempep.com [chempep.com]

- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-D-norleucine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the successful incorporation of Boc-D-norleucine into synthetic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). D-norleucine, a non-proteinogenic amino acid, is a valuable building block in drug discovery and development, primarily utilized as a non-oxidizable isostere of methionine. Its incorporation can enhance the stability and shelf-life of peptide-based therapeutics. This document outlines the principles, experimental protocols, and analytical methods for synthesizing peptides containing this compound, ensuring high purity and yield.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and widely used method in SPPS. The incorporation of unnatural amino acids, such as D-norleucine, into peptide sequences is a critical strategy for modulating the pharmacological properties of peptides, including their stability, conformation, and receptor-binding affinity.

D-norleucine is an isomer of leucine with a linear four-carbon side chain. It is frequently used as a substitute for methionine to prevent oxidation of the sulfur-containing side chain, which can be a significant degradation pathway for peptide therapeutics. The use of the D-enantiomer can also confer increased resistance to enzymatic degradation and influence the peptide's secondary structure. This document provides detailed protocols for the efficient incorporation of this compound into peptide chains using standard Boc-SPPS chemistry.

Data Presentation

The following tables summarize the typical quantitative data associated with the incorporation of this compound in a standard Boc-SPPS protocol. It is important to note that these values can vary depending on the specific peptide sequence, the resin used, and the synthesis scale.

Table 1: Resin Loading and Amino Acid Coupling Parameters

| Parameter | Value | Notes |

| Resin Type | Merrifield or PAM Resin | PAM resin is recommended for longer peptides to minimize peptide loss during TFA deprotection.[1] |

| Resin Substitution | 0.4 - 0.8 mmol/g | A lower substitution is often preferred for longer or more complex peptides. |

| This compound Equivalents | 3 - 4 equivalents | Based on the initial resin loading. |

| Coupling Reagent Equivalents | 3 - 4 equivalents | e.g., HBTU, HATU, or DIC/HOBt. |

| Base Equivalents (for neutralization) | 2 - 3 equivalents | Typically DIEA. |

| Coupling Time | 1 - 2 hours | May require longer coupling times or double coupling for sterically hindered residues. |

| Coupling Efficiency | >98% | Monitored by a qualitative ninhydrin (Kaiser) test.[2] |

Table 2: Deprotection and Cleavage Parameters

| Parameter | Reagent/Condition | Duration | Notes |

| Boc Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20 min | A pre-wash followed by the main deprotection step.[1] |

| Neutralization | 10% DIEA in DCM or DMF | 2 x 2 min | Essential to deprotonate the terminal amine for the next coupling step.[3] |

| Final Cleavage | Anhydrous HF or TFMSA | 1 - 2 hours at 0°C | Requires specialized equipment and safety precautions. |

| Scavengers for Cleavage | p-cresol, thioanisole | --- | Used to prevent side reactions with sensitive amino acids. |

Table 3: Analytical Characterization of a Model Peptide Containing D-norleucine

| Analysis | Expected Result | Method |

| Crude Peptide Purity | 60 - 80% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Final Peptide Purity | >95% | RP-HPLC after purification |

| Molecular Weight Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) |

| Amino Acid Analysis | Correct stoichiometric ratio of amino acids | Acid hydrolysis followed by HPLC or LC-MS |

Experimental Protocols

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of Merrifield or PAM resin (0.4-0.8 mmol/g substitution) in a solid-phase synthesis vessel.

-

Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

Protocol 2: this compound Coupling

This protocol describes a typical coupling cycle for this compound.

-

Deprotection:

-

Wash the resin-bound peptide with DCM (3 x 10 mL/g resin).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[1]

-

Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g resin) and then with isopropanol (IPA) (2 x 10 mL/g resin) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with DCM (3 x 10 mL/g resin).

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g resin) and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 10 mL/g resin) to remove excess base.

-

-

Activation and Coupling:

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add the coupling reagent, for example, HBTU (2.9 equivalents) or DIC (3 equivalents).

-

Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[2]

-

A negative Kaiser test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to remove excess reagents and byproducts.

-

Protocol 3: Final Cleavage and Peptide Isolation

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a pre-cooled scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the resin.

-

Stir the mixture at 0°C for 1-2 hours.

-

After the cleavage is complete, the HF is carefully evaporated under a stream of nitrogen.

-

The crude peptide is precipitated by adding cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed several times with cold diethyl ether, and then dried under vacuum.

Protocol 4: Peptide Analysis

-

RP-HPLC Analysis:

-

Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Inject the sample onto a C18 reversed-phase column.

-

Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution profile at 214 nm or 220 nm. Purity is determined by integrating the peak area of the main product relative to the total peak area.

-

-

Mass Spectrometry Analysis:

-

Dissolve the peptide in a suitable solvent for mass spectrometry analysis.

-

Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.

-

Mandatory Visualization

Caption: General workflow for Boc-SPPS of a peptide containing D-norleucine.

References

Application Notes and Protocols for the Use of Boc-D-norleucine as a Non-Canonical Amino Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Boc-D-norleucine in solid-phase peptide synthesis (SPPS). Norleucine, an isomer of leucine, is a non-canonical amino acid that serves as a valuable substitute for methionine. Its incorporation can enhance peptide stability against oxidation, a common issue with methionine-containing peptides, without significantly altering the peptide's overall structure and function due to their similar steric profiles. The D-enantiomer, this compound, is particularly useful for creating peptides with increased resistance to proteolytic degradation, thereby prolonging their biological half-life.

I. Applications of D-Norleucine in Peptide Synthesis

The incorporation of D-norleucine into peptide sequences offers several advantages in drug discovery and development:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to cleavage by endogenous proteases, which primarily recognize L-amino acids. This increased stability leads to a longer in vivo half-life of the peptide therapeutic.

-

Improved Pharmacokinetic Properties: By resisting degradation, D-norleucine-containing peptides can exhibit improved pharmacokinetic profiles, including longer circulation times and better bioavailability.

-

Methionine Substitution: D-norleucine serves as an excellent surrogate for methionine, mitigating the risk of oxidation of the sulfur-containing side chain, which can lead to loss of biological activity. This is particularly crucial for peptides that are intended for long-term storage or are exposed to oxidative environments.

-

Conformational Constraints: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can be beneficial for optimizing receptor binding and biological activity.

II. Quantitative Data Summary

The incorporation of D-norleucine can influence various properties of a peptide. The following tables summarize representative quantitative data from studies on peptides containing norleucine or other D-amino acids, illustrating the potential impact of such modifications.

Table 1: Illustrative Peptide Synthesis Yields with Non-Canonical Amino Acid Incorporation

| Peptide Sequence (Modified Residue) | Synthesis Scale | Overall Crude Peptide Yield (%) | Crude Peptide Purity (by HPLC, %) | Final Purified Peptide Yield (%) | Reference |

| Model Peptide (N-Me-D-Glu) | 0.1 mmol | 60 - 80 | 50 - 70 | 20 - 40 | BenchChem |

| L-Alanyl-L-norleucine | 0.1 mmol | >85 | >95 | >70 | BenchChem |

Table 2: Representative Biological Activity of Peptides Containing D-Amino Acids or Norleucine

| Peptide | Biological Assay | Parameter | Value | Reference |

| Conomarphin (contains D-Phe) | Structural Analysis | Conformation | Well-defined loop and short 3(10)-helix | |

| L-Phe13-conomarphin | Structural Analysis | Conformation | No defined loop structure | |

| Cytochrome P450 BM-3 (Met -> Nle) | Peroxygenase Activity | Activity Increase | Nearly two-fold |

III. Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy on a Merrifield resin.

Materials:

-

This compound

-

Other required Boc-protected amino acids

-

Merrifield resin (chloromethylated polystyrene)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or HOAt

-

Piperidine (for optional capping)

-

Acetic anhydride (for optional capping)

-

Hydrogen fluoride (HF) or TFMSA/TMSOTf for cleavage

-

Anisole or p-cresol (scavengers)

-

Diethyl ether

-

Acetonitrile (for HPLC)

-

Water (for HPLC)

1. Resin Preparation and First Amino Acid Attachment:

-

Swell the Merrifield resin in DCM for 30 minutes in a fritted syringe or a manual SPPS reaction vessel.

-

Wash the resin with DMF (3 x resin volume).

-

For the first amino acid (C-terminal), use the cesium salt of the Boc-amino acid for esterification to the resin to minimize racemization. Alternatively, a pre-loaded resin can be used.

2. This compound Coupling Cycle:

-

Deprotection:

-

Wash the resin with DCM (3 x resin volume).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin with DCM (3 x resin volume).

-

-

Neutralization:

-

Wash the resin with DMF (3 x resin volume).

-

Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5 x resin volume).

-

-

Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DCC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Capping (Optional):

-

If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

-

3. Subsequent Amino Acid Couplings:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Final Deprotection and Cleavage:

-

After the final coupling cycle, perform a final deprotection step to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

HF Cleavage:

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

-

TFMSA/TMSOTf Cleavage (Alternative to HF):

-

Treat the resin with a solution of TFMSA/TFA/thioanisole.

-

After cleavage, evaporate the strong acid.

-

-

Peptide Precipitation and Washing:

-

Triturate the cleaved peptide-resin mixture with cold diethyl ether.

-

Filter the precipitated crude peptide.

-

Wash the peptide several times with cold diethyl ether to remove scavengers and organic byproducts.

-

Dry the crude peptide under vacuum.

-

Protocol 2: Peptide Purification and Characterization

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

-

Purify the peptide using a preparative RP-HPLC system with a C18 column.

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide.

-

Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

2. Characterization by Mass Spectrometry:

-

Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should match the calculated theoretical mass of the D-norleucine-containing peptide.

IV. Visualizations

Caption: Workflow for Boc-SPPS incorporating this compound.

Caption: Advantages of incorporating D-norleucine into peptides.

Applications of Boc-D-norleucine in Drug Discovery and Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction